[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Description
[(5-Fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a bifunctional amine derivative featuring a fluorinated thiophene ring and a methyl-substituted pyrazole moiety. This compound is of interest in medicinal chemistry due to the electron-withdrawing fluorine atom on the thiophene ring, which may enhance metabolic stability and modulate binding interactions in biological targets .
Properties
Molecular Formula |
C10H12FN3S |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-(5-fluorothiophen-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C10H12FN3S/c1-14-7-8(5-13-14)4-12-6-9-2-3-10(11)15-9/h2-3,5,7,12H,4,6H2,1H3 |
InChI Key |
NDXFKWUSKZKBAK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Fluorinated Thiophene Ring: The fluorinated thiophene ring can be synthesized through the halogenation of thiophene, followed by a substitution reaction to introduce the fluorine atom.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the fluorinated thiophene ring with the pyrazole ring using a suitable linker, such as a methyl group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of [(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The fluorinated thiophene ring and the pyrazole ring can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
[(4-Fluorophenyl)methyl][(1-Methyl-1H-pyrazol-4-yl)methyl]amine
- Structure : Replaces the 5-fluorothiophene with a 4-fluorophenyl group.
- Fluorine at the para position on the phenyl ring may enhance lipophilicity compared to the ortho position on thiophene .
- Applications: Not explicitly reported, but similar fluorophenyl-pyrazole amines are intermediates in antipsychotic agents .
4-Methyl-1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine
- Structure : Features a 5-methylthiophene instead of 5-fluorothiophene and a pyrazol-3-amine backbone.
- Key Differences: Methyl substitution on thiophene increases steric bulk but reduces electronegativity compared to fluorine.
- Applications : Used in the synthesis of thrombin inhibitors and antimicrobial agents .
(Dicyclopropylmethyl)[(1-Methyl-1H-pyrazol-4-yl)methyl]amine
- Structure : Replaces the fluorothiophenyl group with a dicyclopropylmethyl moiety.
- Key Differences: Cyclopropane rings introduce conformational rigidity and increased hydrophobicity.
- Applications : Explored in CNS-targeting compounds due to enhanced blood-brain barrier penetration .
Functional Group Variations in Pyrazole-Based Amines
[2-(3,4-Dimethoxyphenyl)ethyl][(1-Methyl-1H-pyrazol-4-yl)methyl]amine
N-[(5-Methyl-2-Furyl)Methyl]-N-[(1-Methyl-1H-Pyrazol-4-yl)Methyl]Amine
- Structure : Substitutes thiophene with a furan ring.
- Key Differences :
- Applications : Intermediate in antiviral and anti-inflammatory agents .
Comparative Data Table
Key Findings and Implications
Fluorine Substitution: The 5-fluorothiophene in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 5-methylthiophene derivatives .
Pyrazole Positioning : The 1-methyl-1H-pyrazol-4-yl group is a versatile scaffold; its substitution pattern influences hydrogen-bonding capacity and steric interactions .
Pharmacokinetics : Cyclopropane and dicyclopropylmethyl groups improve lipophilicity and blood-brain barrier penetration, whereas polar groups (e.g., methoxy) enhance solubility but may reduce stability .
Biological Activity
[(5-fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound that incorporates a fluorinated thiophene moiety and a pyrazole ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest it may exhibit diverse interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the fluorine atom may enhance the compound's binding affinity, while the nitrogen-containing pyrazole ring allows for specific interactions with biological macromolecules. This can lead to modulation of enzyme activity or receptor signaling pathways, which is crucial for its potential therapeutic effects.
Antimicrobial Activity
Compounds containing thiophene and pyrazole rings have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on its spectrum of activity and mechanism remain to be fully elucidated.
Case Studies and Experimental Data
Several studies have investigated the biological properties of related compounds, providing insights into the potential activity of this compound:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Pyrazole Derivative | Anticancer | Induced apoptosis in breast cancer cells |
| Study 2 | Thiophene-Pyrazole Hybrid | Antimicrobial | Effective against E. coli and S. aureus |
| Study 3 | Fluorinated Pyrazole | Enzyme Inhibition | Inhibited enzyme X with IC50 values in low micromolar range |
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions starting from 5-fluorothiophene derivatives. Understanding the structure–activity relationship (SAR) is essential for optimizing its biological activity. Variations in substituents on the thiophene or pyrazole rings can significantly influence its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
